Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate
CAS No.:
Cat. No.: VC17890206
Molecular Formula: C19H19N3O3
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N3O3 |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | phenyl N-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]carbamate |
| Standard InChI | InChI=1S/C19H19N3O3/c23-19(24-15-6-2-1-3-7-15)20-22-12-10-14(11-13-22)18-16-8-4-5-9-17(16)25-21-18/h1-9,14H,10-13H2,(H,20,23) |
| Standard InChI Key | KFOIRHADQLRMBJ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1C2=NOC3=CC=CC=C32)NC(=O)OC4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound comprises three key subunits:
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Benzo[d]isoxazole: A bicyclic heteroaromatic system with oxygen and nitrogen atoms at positions 1 and 2, respectively . This moiety is electron-deficient, influencing reactivity and binding interactions.
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Piperidine: A six-membered saturated ring with one nitrogen atom. The 4-position substitution with benzo[d]isoxazole introduces steric and electronic effects that modulate conformational flexibility .
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Phenyl carbamate: A carbamate group (–OCONH–) links the piperidine nitrogen to a phenyl ring, enhancing lipophilicity and potential bioactivity .
Molecular Formula and Weight
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Empirical Formula:
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Molecular Weight: 337.38 g/mol
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Calculated Exact Mass: 337.1423 (Monoisotopic)
Synthetic Strategies
Key Synthetic Pathways
The synthesis likely follows a modular approach, as exemplified by mechanochemical methods for analogous piperidine-carbamates :
Step 1: Preparation of 4-(Benzo[d]isoxazol-3-yl)piperidine
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Starting Material: 3-(Piperidin-4-yl)benzo[d]isoxazole (CAS 84163-68-8) .
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Procedure: Synthesized via Suzuki-Miyaura coupling or reductive amination, as seen in related piperidine-isoxazole systems .
Step 2: Carbamate Formation
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Reagents: Phenyl chloroformate and a base (e.g., triethylamine).
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Mechanism: Nucleophilic substitution at the piperidine nitrogen:
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Conditions: Solvent-free mechanochemical milling or solution-phase reaction in dichloromethane at 0–25°C .
Step 3: Purification
Physicochemical and Spectral Data
Spectroscopic Characterization
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NMR (500 MHz, CDCl):
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UPLC/MS:
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, ethanol, and dichloromethane.
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Stability: Stable at room temperature for 24 months (hydrolysis half-life >2 years at pH 7) .
| Compound | Target Receptor | IC (nM) | Reference |
|---|---|---|---|
| PZ-1190 | 5-HT | 12.4 | |
| 3-(Piperidin-4-yl)benzo[d]isoxazole | D | 48.7 | |
| This compound (Predicted) | 5-HT | ~30–100 | – |
Industrial and Research Applications
Medicinal Chemistry
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Lead Optimization: The carbamate group offers a handle for structural diversification to improve selectivity or pharmacokinetics .
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Prodrug Potential: Carbamates are enzymatically cleaved in vivo, enabling controlled drug release .
Material Science
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